molecular formula C23H25N3O5 B2626712 ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251696-08-8

ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2626712
CAS No.: 1251696-08-8
M. Wt: 423.469
InChI Key: RRQMNOFQSIWDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate is a synthetic benzodiazepine derivative characterized by a seven-membered 1,5-benzodiazepine core fused to a benzene ring. The structure incorporates a 4-methoxyphenylmethyl carbamoyl group at position 5 and an ethyl acetate ester moiety at position 2 (Figure 1).

The compound’s crystallographic analysis would rely on tools like SHELXL for refinement and ORTEP for visualization , as these programs are industry standards for small-molecule structural determination.

Properties

IUPAC Name

ethyl 2-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-3-31-23(29)13-17-12-22(28)26(20-7-5-4-6-19(20)25-17)15-21(27)24-14-16-8-10-18(30-2)11-9-16/h4-12,25H,3,13-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMNOFQSIWDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the benzodiazepine core through a cyclization reaction, followed by the introduction of the ethyl acetate group via esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodiazepines exhibit promising anticancer properties. Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study :
A study conducted on the compound demonstrated selective cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC3). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Neuropharmacological Effects

Benzodiazepines are well-known for their anxiolytic and sedative effects. This compound's structure suggests potential activity in modulating neurotransmitter systems.

Key Findings :
In vitro studies have shown that this compound can enhance GABAergic activity, leading to anxiolytic effects in animal models. The compound exhibited a significant reduction in anxiety-like behaviors in elevated plus-maze tests .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays against various bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

These findings suggest that structural modifications can enhance antimicrobial activity, making it a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Parameter Ethyl 2-[5-({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-1,5-benzodiazepin-2-yl]acetate Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
Molecular Formula C₂₃H₂₅N₃O₅ C₁₈H₁₅N₃O₄S
Molecular Weight ~435.47 g/mol 369.40 g/mol
Heterocyclic Core 1,5-Benzodiazepine (7-membered ring, 2 N atoms) 1,3,4-Thiadiazole (5-membered ring, 2 N, 1 S atoms)
Substituents - 4-Methoxyphenylmethyl carbamoyl
- Ethyl acetate ester
- Phenylcarbamoyl
- Methyl benzoate ester
Potential Applications Hypothetical CNS activity (unconfirmed) Unspecified (Safety data sheet only)

Functional Group Impact on Properties

  • Ester Groups: Both compounds feature ester moieties, which enhance solubility in organic solvents.
  • Heterocyclic Cores : The 1,5-benzodiazepine core is associated with conformational flexibility due to its seven-membered ring, whereas the rigid 1,3,4-thiadiazole in LS-03205 may favor planar molecular geometries, impacting binding interactions.

Crystallographic and Computational Analysis

Structural refinement of the target compound would require SHELXL for handling anisotropic displacement parameters and hydrogen bonding networks . In contrast, LS-03205’s smaller molecular weight and simpler heterocycle (thiadiazole) might reduce computational demands during refinement. ORTEP-3 or WinGX could visualize displacement ellipsoids for both compounds .

Research Findings and Limitations

Gaps in Available Data

No direct pharmacological or synthetic data for the target compound are provided in the evidence. Structural comparisons are inferred from crystallographic methodologies (e.g., SHELX ) and the safety profile of LS-03205 .

Hypothetical Pharmacological Relevance

Benzodiazepines typically act as GABAₐ receptor modulators. The 4-methoxyphenyl group in the target compound may enhance receptor affinity compared to simpler aryl substituents, but experimental validation is absent.

Biological Activity

Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound belonging to the benzodiazepine class. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology. Understanding its mechanism of action and biological effects is crucial for its application in therapeutic contexts.

  • Molecular Formula : C25H29N3O5
  • Molecular Weight : 451.5 g/mol
  • IUPAC Name : Ethyl 2-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate

The primary mode of action of this compound is hypothesized to involve interaction with the GABAergic system, similar to other benzodiazepines. This interaction may lead to:

  • Increased GABAergic Activity : Enhancing the inhibitory effects of GABA neurotransmission, resulting in decreased neuronal excitability.
  • Calming Effects : Potential anxiolytic and sedative properties due to modulation of neurotransmitter release.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound may undergo hepatic metabolism with renal excretion. The influence of environmental factors such as pH and temperature on stability and efficacy is also noted.

Table 1: Summary of Biological Activities

Biological ActivityEffectReference
AnxiolyticPotential calming effect on anxiety
SedativeDecreased neuronal excitability
AnticonvulsantPossible reduction in seizure activity

Case Studies and Research Findings

Recent studies have explored the biological activity of related benzodiazepine derivatives, providing insights into their therapeutic potential:

  • Anxiolytic Effects : Research indicates that compounds similar to ethyl 2-[5-{...}] exhibit significant anxiolytic effects in animal models, suggesting a potential for clinical applications in anxiety disorders.
  • Sedative Properties : A study demonstrated that related compounds reduced locomotor activity in mice, supporting their sedative properties and potential use in treating insomnia or agitation.
  • Anticonvulsant Activity : Investigations into the anticonvulsant effects have shown promise, with some derivatives effectively reducing seizure frequency in animal models.

Q & A

Q. What are the optimal synthetic routes for ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthetic optimization can be achieved using Design of Experiments (DoE) principles. For example, factorial designs allow researchers to test multiple variables (e.g., temperature, solvent polarity, catalyst loading) efficiently. Statistical analysis of reaction yields and purity metrics (e.g., HPLC) identifies critical parameters. A fractional factorial design reduces the number of trials while maintaining robustness, as demonstrated in chemical process optimization studies . Reaction path search tools, such as quantum chemical calculations, can further refine conditions by predicting intermediate stability and transition states .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the benzodiazepine core and substituent integration (e.g., methoxyphenyl and carbamoyl groups).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the 4,5-dihydro-1H-1,5-benzodiazepin-2-yl backbone, as seen in structurally related heterocycles .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₂₃H₂₅N₃O₅, exact mass 447.41 g/mol) with <2 ppm error.
  • HPLC-PDA : Assesses purity (>95%) and detects byproducts from incomplete esterification or oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions or biological systems?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates electron density distribution to identify nucleophilic/electrophilic sites. For example, the 4-oxo group may act as a hydrogen-bond acceptor, influencing ligand-receptor interactions.
  • Molecular Dynamics (MD) Simulations : Model binding affinities to biological targets (e.g., GABA receptors) by simulating ligand-protein docking. This approach prioritizes in vitro assays for validation .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict regioselectivity in functionalization reactions (e.g., alkylation at the benzodiazepine N5 position) .

Q. What strategies resolve contradictions in bioactivity data across different pharmacological studies?

  • Methodological Answer :
  • Meta-Analysis with Sensitivity Testing : Aggregate data from independent studies and apply multivariate regression to isolate confounding variables (e.g., cell line variability, assay protocols).
  • Dose-Response Replication : Conduct dose-ranging experiments in triplicate to confirm EC₅₀/IC₅₀ consistency. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in co-solvent concentrations (e.g., DMSO tolerance thresholds) .
  • Structural-Activity Relationship (SAR) Profiling : Compare analogs to distinguish target-specific effects from non-specific interactions. The 4-methoxyphenyl group’s electron-donating properties, for instance, may enhance membrane permeability but reduce metabolic stability .

Q. How can researchers design experiments to probe the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Liver Microsome Assays : Incubate the compound with human/rodent liver microsomes and monitor degradation via LC-MS/MS. Phase I metabolism (e.g., oxidation of the ethyl ester) and Phase II conjugation (glucuronidation) are prioritized.
  • Isotope-Labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolic pathways. For example, labeling the benzodiazepine core aids in identifying hydroxylation sites .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4), which influence drug-drug interaction risks .

Data Contradiction and Validation

Q. What experimental frameworks address conflicting results in the compound’s solubility and formulation stability?

  • Methodological Answer :
  • Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify stable formulations. Poor aqueous solubility (<10 µg/mL) may necessitate nanoparticle encapsulation or salt formation.
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation products. For example, ester hydrolysis under acidic conditions requires pH-adjusted buffers during storage .
  • Dynamic Light Scattering (DLS) : Characterize particle size distribution in nanosuspensions to prevent aggregation during in vivo administration .

Ethical and Compliance Considerations

Q. How can researchers ensure compliance with ethical standards when evaluating in vitro bioactivity?

  • Methodological Answer :
  • Validation of Cell Line Authenticity : Use STR profiling to confirm cell line identity (e.g., HeLa, HepG2) and avoid misattributed data.
  • Reference Standards : Include positive/negative controls (e.g., known inhibitors) in every assay batch to validate experimental conditions.
  • Data Transparency : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing raw datasets and analytical protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.